molecular formula C23H21NO5 B5410843 2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE

2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE

Cat. No.: B5410843
M. Wt: 391.4 g/mol
InChI Key: LIHQIUBCTGBQFU-DHZHZOJOSA-N
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Description

2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an acetyloxy group and an ethoxy group attached to a phenyl ring, which is further connected to a quinoline moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets and pathways. The acetyloxy and ethoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The quinoline moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Hydroxyquinoline: Known for its antimicrobial properties.

    Ethoxyquinoline: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-[(1E)-2-[4-(ACETYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to the presence of both acetyloxy and ethoxy groups, which enhance its chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

[4-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-2-ethoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-4-27-22-14-17(9-13-20(22)28-15(2)25)8-11-19-12-10-18-6-5-7-21(23(18)24-19)29-16(3)26/h5-14H,4H2,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHQIUBCTGBQFU-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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